
4-Brom-2-(Piperidin-1-yl)thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-piperidin-2-yl-1,3-thiazole is a heterocyclic compound with the molecular formula C8H11BrN2S. It features a thiazole ring substituted with a bromine atom at the 4-position and a piperidine ring at the 2-position.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-piperidin-2-yl-1,3-thiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-2-(piperidin-1-YL)thiazole are the Na+/K±ATPase and the Ras oncogene . Na+/K±ATPase is an enzyme found in the plasma membrane of all animal cells, playing a crucial role in maintaining the electrochemical gradient across the membrane. The Ras oncogene is a gene that can cause cancer when mutated or expressed at high levels .
Mode of Action
4-Bromo-2-(piperidin-1-YL)thiazole interacts with its targets by inhibiting their activity . It inhibits the Na+/K±ATPase, which disrupts the balance of sodium and potassium ions in the cell, affecting cellular functions . It also inhibits the Ras oncogene, which can prevent the uncontrolled cell growth that leads to cancer .
Biochemical Pathways
The inhibition of Na+/K±ATPase and the Ras oncogene affects several biochemical pathways. The disruption of Na+/K±ATPase can affect the membrane potential and the transport of other ions and molecules across the cell membrane . The inhibition of the Ras oncogene can affect cell growth and division, potentially preventing the development of cancer .
Pharmacokinetics
Its molecular weight (24716) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of Na+/K±ATPase and the Ras oncogene by 4-Bromo-2-(piperidin-1-YL)thiazole can lead to significant molecular and cellular effects. It can disrupt normal cellular functions and prevent uncontrolled cell growth, showing potential as a treatment for cancer .
Zukünftige Richtungen
Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have shown significant potential in drug development, particularly in the treatment of various pathological conditions . Future research could focus on further exploring the therapeutic potential of 4-Bromo-2-(piperidin-1-YL)thiazole and its derivatives, particularly their anticancer properties .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(piperidin-1-YL)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of Na+/K±ATPase, an enzyme crucial for maintaining cellular ion balance . This inhibition can lead to alterations in cellular ion gradients, affecting various physiological processes. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole has shown interactions with Ras oncogene activity, suggesting its potential as an anticancer agent .
Cellular Effects
The effects of 4-Bromo-2-(piperidin-1-YL)thiazole on cells are diverse and profound. It has been reported to induce autophagy in glioma cells and lysosomal membrane permeabilization-related cell death in non-small-cell lung cancer cells . These cellular effects are indicative of its potential to modulate cell signaling pathways and gene expression. Furthermore, 4-Bromo-2-(piperidin-1-YL)thiazole can influence cellular metabolism by disrupting ion homeostasis and energy production.
Molecular Mechanism
At the molecular level, 4-Bromo-2-(piperidin-1-YL)thiazole exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and thiazole ring facilitate its binding to the Na+/K±ATPase enzyme, leading to its inhibition . This inhibition disrupts the enzyme’s ability to transport sodium and potassium ions across the cell membrane, resulting in altered cellular ion gradients. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s interaction with the Ras oncogene can modulate gene expression and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(piperidin-1-YL)thiazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-2-(piperidin-1-YL)thiazole can lead to sustained inhibition of Na+/K±ATPase activity, resulting in chronic alterations in cellular ion balance . Additionally, the compound’s impact on gene expression and cell signaling pathways may evolve with extended exposure.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(piperidin-1-YL)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 4-Bromo-2-(piperidin-1-YL)thiazole can induce toxic effects, including disruption of ion homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
4-Bromo-2-(piperidin-1-YL)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of reactive intermediates that further modulate its biological effects . Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s impact on metabolic flux and metabolite levels can contribute to its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(piperidin-1-YL)thiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of 4-Bromo-2-(piperidin-1-YL)thiazole is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-2-(piperidin-1-YL)thiazole plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole typically involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-piperidin-2-yl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-1-yl)thiazole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole-5-boronic acid pinacol ester: Contains additional functional groups, making it suitable for use in Suzuki-Miyaura coupling reactions.
Uniqueness: 4-Bromo-2-piperidin-2-yl-1,3-thiazole is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the piperidine ring contributes to its potential bioactivity .
Eigenschaften
IUPAC Name |
4-bromo-2-piperidin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUXAGHUAQDFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
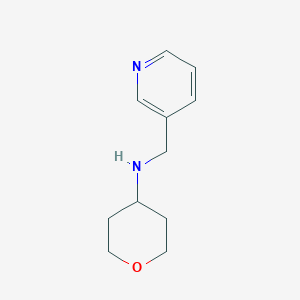


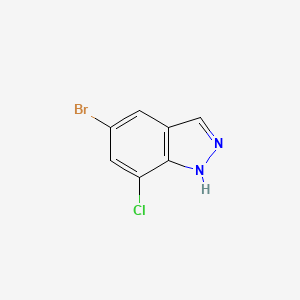
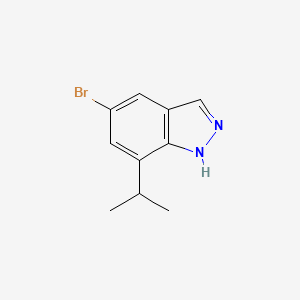
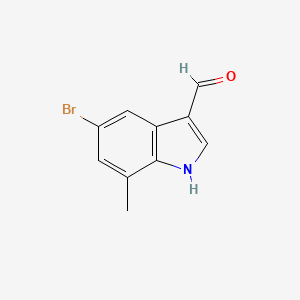
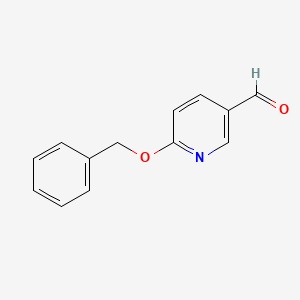


![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)

![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)
![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)
